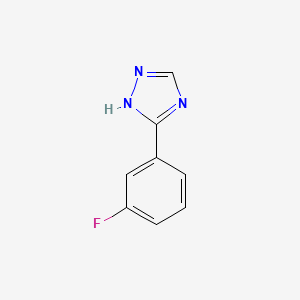

3-(3-Fluorophenyl)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFDELXTQCRWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Fluorophenyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Fluorinated Triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of a fluorine atom to the phenyl ring, as in 3-(3-Fluorophenyl)-4H-1,2,4-triazole, can significantly modulate the compound's physicochemical and pharmacological properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby influencing the molecule's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the fundamental properties of this compound, offering a critical resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer and estimate certain properties based on the core 1,2,4-triazole structure and the influence of the 3-fluorophenyl substituent.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Information | Source/Justification |

| Molecular Formula | C₈H₆FN₃ | Calculated |

| Molecular Weight | 163.15 g/mol | Calculated |

| CAS Number | 1279202-08-2 | [1][2] |

| Melting Point | Data not available. Expected to be a crystalline solid at room temperature. | General property of similar small molecule heterocycles. |

| pKa | Data not available. The parent 1,2,4-triazole has pKa values of 2.45 (for the protonated form) and 10.26 (for the neutral molecule)[3]. The electron-withdrawing nature of the fluorine atom is expected to slightly decrease the basicity of the triazole ring, resulting in a lower pKa for the protonated form compared to the unsubstituted triazole. | [3] |

| Solubility | Data not available. Expected to have limited solubility in water and better solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. | General solubility trends for triazole derivatives.[4] |

| Stability | Stable under normal laboratory conditions. Store in a cool, dry place away from strong oxidizing agents. | General stability of 1,2,4-triazole derivatives. |

Synthesis and Characterization

The synthesis of 3-substituted-4H-1,2,4-triazoles is a well-established area of organic chemistry. A common and effective method involves the cyclization of an appropriate acylhydrazide or a related precursor.

General Synthetic Approach

A plausible and widely used synthetic route to this compound involves the reaction of 3-fluorobenzohydrazide with formamide or a similar one-carbon source. This method provides a straightforward and efficient means to construct the 1,2,4-triazole ring.

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of similar 1,2,4-triazole derivatives[4][5][6][7]. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best results.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzohydrazide (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

-

Stir the mixture to ensure homogeneity.

Step 2: Cyclization Reaction

-

Heat the reaction mixture to a temperature of 150-180 °C. The choice of temperature is critical; it must be high enough to drive the cyclization but not so high as to cause decomposition.

-

Maintain the reaction at this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water with stirring. This will often precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining formamide.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 3-fluorophenyl group will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The fluorine coupling will further split these signals. - The C-H proton of the triazole ring is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm. - The N-H proton of the triazole ring will be a broad singlet, and its chemical shift will be concentration and solvent dependent, often appearing above δ 10 ppm. |

| ¹³C NMR | - Aromatic carbons of the 3-fluorophenyl group will show signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, and other carbons in the ring will show smaller two- and three-bond couplings. - The two carbon atoms of the triazole ring will appear in the range of δ 140-160 ppm. |

| IR Spectroscopy | - A broad N-H stretching band in the region of 3100-3400 cm⁻¹. - C-H stretching vibrations for the aromatic and triazole rings around 3000-3100 cm⁻¹. - C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹). - A strong C-F stretching band, typically in the range of 1000-1300 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z = 163.05. |

Potential Biological and Pharmacological Significance

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, known for a wide spectrum of pharmacological activities.[9][12][13][14] The introduction of a fluorophenyl group can further enhance these properties.

Caption: Potential biological activities of this compound.

-

Antifungal Activity: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core. These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The fluorophenyl moiety in the target compound could potentially enhance its binding to this enzyme.

-

Antibacterial Activity: Various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] The mechanism of action can vary, but some derivatives are known to interfere with essential bacterial enzymes.

-

Anticancer Activity: The 1,2,4-triazole scaffold has been incorporated into molecules with potent anticancer properties. These compounds can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, or other signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting enzymes such as cyclooxygenase (COX) or by modulating inflammatory cytokine production.

It is important to note that while the 1,2,4-triazole core and the fluorophenyl group are associated with these activities, the specific biological profile of this compound needs to be determined through dedicated in vitro and in vivo studies.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety and handling information.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. While this guide provides a foundational understanding of its basic properties, extensive experimental work is required to fully elucidate its physicochemical characteristics, biological activity, and therapeutic potential. Future research should focus on:

-

Detailed Physicochemical Profiling: Experimental determination of pKa, solubility in various solvents, and melting point.

-

Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹H NMR, ¹³C NMR, IR, and mass spectra.

-

Biological Screening: Systematic evaluation of its antifungal, antibacterial, anticancer, and anti-inflammatory activities through in vitro and in vivo assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of structural modifications on biological activity.

References

- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.

- Chalker, J. M., et al. (n.d.). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- Li, Q., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

- Kumari, M., et al. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 14(1), 59.

- A Comprehensive review on 1, 2, 4 Triazole. (2021).

- Gencay, A. G., & Gümüş, M. (2025). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Wiśniewski, M., et al. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. Journal of Solution Chemistry, 47(8), 1335-1346.

-

Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Retrieved from [Link]

- Negrón-Silva, G. E., et al. (2013). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.

- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.

- Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212.

- Islamoğlu, Z., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62.

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- Abdel-Aziz, M., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1(1), 1-8.

-

PubChem. (n.d.). 3,5-Diphenyl-1H-1,2,4-triazole. Retrieved from [Link]

- Sharma, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104218.

- El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4945.

Sources

- 1. 1279202-08-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1279202-08-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Fluorophenyl)-4H-1,2,4-triazole: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to a multitude of clinically significant therapeutic agents. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, render it a cornerstone in medicinal chemistry. The introduction of a fluorine atom to the phenyl substituent at the 3-position of the 4H-1,2,4-triazole core is anticipated to further modulate its pharmacokinetic and pharmacodynamic profile, potentially enhancing its efficacy and therapeutic index. This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)-4H-1,2,4-triazole, detailing its chemical structure, IUPAC nomenclature, and a robust, step-by-step synthetic protocol. Furthermore, this guide explores the compound's prospective applications in drug development, supported by an analysis of the biological activities of structurally analogous compounds. Finally, potential mechanisms of action are elucidated through diagrammatic representations of relevant signaling pathways, offering a roadmap for future research and development endeavors.

Chemical Structure and IUPAC Nomenclature

The chemical entity at the core of this guide is this compound. Its structure is characterized by a central five-membered 1,2,4-triazole ring, with a 3-fluorophenyl substituent attached to the carbon atom at the 3-position of the triazole ring. The "4H" designation in the name indicates that the hydrogen atom is attached to the nitrogen atom at the 4-position of the triazole ring, one of the possible tautomeric forms of this molecule.

Chemical Structure:

IUPAC Name: this compound

Molecular Formula: C₈H₆FN₃

Molecular Weight: 179.16 g/mol

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of 3-aryl-4H-1,2,4-triazoles can be achieved through several established synthetic routes, including the Pellizzari and Einhorn-Brunner reactions. A common and reliable method involves the cyclization of a relevant benzohydrazide with a one-carbon synthon, such as formamide or formic acid. The following protocol details a plausible and efficient synthesis of this compound, commencing from the readily available 3-fluorobenzoic acid.

Synthesis Workflow

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

-

To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2-3 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluorobenzohydrazide

-

Dissolve the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) and cool the solution to 0 °C in an ice bath.

-

Add a solution of hydrazine hydrate (2.0 eq) in THF dropwise to the stirred solution of the acid chloride.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford pure 3-fluorobenzohydrazide.

Step 3: Synthesis of this compound

-

A mixture of 3-fluorobenzohydrazide (1.0 eq) and formamide (10 eq) is heated at 150-160 °C for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of clinically used drugs, exhibiting diverse biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall therapeutic profile of a drug candidate. While specific biological data for this compound is not extensively reported, the activities of structurally related analogues provide a strong rationale for its investigation as a potential therapeutic agent.

Antimicrobial and Antifungal Activity

Triazole-based compounds are renowned for their potent antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising the integrity and function of the fungal cell membrane.[4]

Table 1: Antimicrobial Activities of 3-Aryl-4H-1,2,4-triazole Analogues

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Promising activity | [7][8] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior to ketoconazole | [3] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Comparable to streptomycin | [3] |

Anticancer Activity

The 1,2,4-triazole scaffold is also a prominent feature in several anticancer agents.[2] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[1][9]

Table 2: Anticancer Activities of 1,2,4-Triazole Analogues

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Novel 1,2,4-triazole derivatives | Hela, MCF-7, A549 | 8c: 3.6 (EGFR inhibition) | [9] |

| 1,2,3-triazole-containing derivatives | HT-1080, A-549, MCF-7, MDA-MB-231 | 15.13 - 21.25 | [10] |

| 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives | MCF-7, HeLa, A549 | Cytotoxic effects | [11] |

Potential Mechanisms of Action

Understanding the potential molecular mechanisms through which this compound may exert its biological effects is crucial for its rational development as a therapeutic agent. Based on the known mechanisms of other triazole-based drugs, two primary pathways can be hypothesized.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Caption: Potential anticancer mechanism through kinase inhibition and apoptosis induction.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established and scalable chemical methodologies. While direct biological data for this specific molecule is sparse, the well-documented and potent antimicrobial and anticancer activities of its structural analogues provide a compelling rationale for its further investigation. The insights into its potential mechanisms of action, as outlined in this guide, offer a strategic framework for future preclinical and clinical development programs. The unique combination of the 1,2,4-triazole core and the 3-fluorophenyl substituent positions this compound as a high-potential candidate for addressing unmet medical needs in infectious diseases and oncology.

References

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

-

Triazole antifungals. EBSCO. [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health. [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Pellizzari reaction. Wikipedia. [Link]

-

Einhorn-Brunner Reaction. Merck Index. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

-

Einhorn–Brunner reaction. Wikipedia. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PubMed Central. [Link]

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Istanbul University Press [iupress.istanbul.edu.tr]

- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. benchchem.com [benchchem.com]

Synthesis of 3-(3-Fluorophenyl)-4H-1,2,4-triazole

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents owing to its metabolic stability and capacity for diverse molecular interactions.[1][2] This guide provides a comprehensive, in-depth exploration of the primary synthetic pathway for 3-(3-Fluorophenyl)-4H-1,2,4-triazole, a key building block for pharmaceutical research. The narrative focuses on a robust and widely adopted two-step methodology, beginning with the synthesis of the key intermediate, 3-fluorobenzohydrazide, followed by its cyclocondensation to form the target triazole ring. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested experimental protocols, and summarizes critical reaction parameters.

Introduction: The Strategic Importance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone of modern drug design.[3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4] The specific compound, this compound, incorporates a fluorinated phenyl ring, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This guide presents the most efficient and reliable synthetic approach to this valuable compound, proceeding through a logical sequence that ensures high purity and yield. The chosen pathway involves the reaction of an acylhydrazide with a suitable one-carbon source, a classic and effective method for constructing the 1,2,4-triazole heterocycle.[5][6]

Primary Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two principal stages: the formation of the essential hydrazide intermediate and the subsequent cyclization to yield the final triazole product. This method is favored for its operational simplicity and the ready availability of starting materials.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Fluorobenzohydrazide Intermediate

The cornerstone of this synthesis is the preparation of 3-fluorobenzohydrazide. This intermediate is readily synthesized from the corresponding carboxylic acid in a two-stage, one-pot process.

2.1.1. Mechanism and Rationale The synthesis begins with a classic Fischer esterification of 3-fluorobenzoic acid. Using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) shifts the equilibrium towards the formation of methyl 3-fluorobenzoate. The ester serves as an activated form of the carboxylic acid, which is more susceptible to nucleophilic attack by hydrazine in the subsequent step.

The second stage, hydrazinolysis, involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine hydrate. Hydrazine is a potent nucleophile, and the reaction proceeds efficiently, typically with heating, to yield the stable, crystalline 3-fluorobenzohydrazide.[7] This intermediate is then isolated and purified before proceeding to the next step.

Step 2: Cyclocondensation to Form the 1,2,4-Triazole Ring

The formation of the triazole ring is achieved through the reaction of 3-fluorobenzohydrazide with formamide, which serves as both the reagent and, often, the solvent.[6][8] This reaction is a variant of the Pellizzari synthesis, a reliable method for creating 1,2,4-triazoles from acylhydrazides and amides.[1][4]

2.2.1. Mechanism of Triazole Formation The reaction proceeds via a cyclocondensation mechanism. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formamide. This is followed by an intramolecular cyclization and a sequence of dehydration steps, driven by high temperatures, to form the stable, aromatic 1,2,4-triazole ring.[9]

Caption: Simplified mechanism for the cyclocondensation of 3-fluorobenzohydrazide with formamide.

Experimental Protocols

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 3-Fluorobenzohydrazide (CAS: 499-55-8)

This protocol is adapted from established procedures for synthesizing analogous benzohydrazides.[7]

-

Esterification:

-

To a 250 mL round-bottom flask, add 3-fluorobenzoic acid (14.0 g, 0.1 mol) and methanol (100 mL).

-

While stirring, carefully add concentrated sulfuric acid (3 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

-

Hydrazinolysis:

-

To the crude methyl 3-fluorobenzoate residue, add ethanol (50 mL) and hydrazine hydrate (8 mL, ~0.16 mol).

-

Reflux the mixture for 6-8 hours. The reaction progress can again be monitored by TLC.

-

After completion, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

-

-

Purification:

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [7] |

| Appearance | Off-white to beige solid | [11] |

| Melting Point | 139 – 143 °C | [11] |

| Molecular Weight | 154.14 g/mol | [12] |

Protocol 2:

This protocol is based on the general principle of reacting a hydrazide with formamide at elevated temperatures.[6][8]

-

Reaction Setup:

-

In a 100 mL round-bottom flask, combine 3-fluorobenzohydrazide (7.7 g, 0.05 mol) and formamide (25 mL).

-

Equip the flask with a reflux condenser.

-

-

Cyclocondensation:

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford pure this compound as a white solid.

-

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | White crystalline solid |

| Purity (by HPLC) | >98% |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic rings and the N-H proton of the triazole.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretching.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the formation of 3-fluorobenzohydrazide followed by a thermal cyclocondensation with formamide. This method is efficient, scalable, and utilizes readily accessible starting materials, making it highly suitable for applications in research and drug development. The protocols provided herein represent a validated and trustworthy pathway to obtaining this valuable heterocyclic building block with high purity and yield.

References

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

-

Wikipedia. Einhorn–Brunner reaction. Available from: [Link]

-

Wikipedia. Pellizzari reaction. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

ISRES Publishing. Synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

International Research Journal of Pharmacy. A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018-09-02). Available from: [Link]

- Google Patents. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.

-

Momin Khan, et al. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, Volume 20, Issue 12, Dec 2023, p. 2018 - 2024. Available from: [Link]

-

PMC. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available from: [Link]

-

MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

-

Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024-06-14). Available from: [Link]

-

PubChem. 3-Fluorobenzohydrazide. Available from: [Link]

-

Turkish Journal of Chemistry. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available from: [Link]

-

Journal of Pharmaceutical Research International. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

Sources

- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ossila.com [ossila.com]

- 11. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]

- 12. 3-Fluorobenzohydrazide | C7H7FN2O | CID 351640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

3-(3-Fluorophenyl)-4H-1,2,4-triazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Properties

Molecular Formula: C₈H₆FN₃

Molecular Weight: 163.16 g/mol

Structure:

Caption: Chemical structure and key properties of 3-(3-Fluorophenyl)-4H-1,2,4-triazole.

Due to the absence of a specific CAS number in common chemical databases, researchers should exercise diligence in identifying this compound and consider its synthesis and characterization as a primary step. The properties of this compound are inferred from the extensive literature on related 3-aryl-1,2,4-triazole derivatives.

Synthesis of 3-Aryl-1,2,4-triazoles: A General Overview

The synthesis of 3-aryl-1,2,4-triazoles can be achieved through several established methods. A common and effective approach involves the cyclization of N-acylamidrazones.

Pellizzari Reaction-Based Synthesis

A prevalent method for synthesizing 1,2,4-triazole derivatives is based on the Pellizzari reaction, which involves the reaction of an amidine with a hydrazine derivative. For 3-aryl-1,2,4-triazoles, a common starting point is the corresponding benzamidine.

Experimental Protocol:

-

Formation of the Imidate: The synthesis typically begins with the reaction of a substituted benzonitrile (in this case, 3-fluorobenzonitrile) with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., HCl gas) to form the corresponding ethyl benzimidate hydrochloride.

-

Reaction with Hydrazine: The resulting imidate is then reacted with hydrazine hydrate. This reaction forms the key intermediate, a substituted benzamidrazone.

-

Cyclization: The benzamidrazone is subsequently cyclized to form the 1,2,4-triazole ring. This cyclization can be achieved by heating the intermediate with a suitable reagent such as formic acid or a formic acid equivalent, which provides the final carbon atom for the triazole ring.

A Technical Guide to the Spectroscopic Characterization of 3-(3-Fluorophenyl)-4H-1,2,4-triazole

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(3-Fluorophenyl)-4H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are grounded in established scientific principles to ensure both technical accuracy and practical applicability.

Introduction

This compound is a member of the triazole family, a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the research and development of any new chemical entity. This guide will detail the expected spectroscopic signatures of this compound and the methodologies to acquire them.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is paramount for accurate interpretation.

1. Sample Preparation:

- Rationale: Proper sample preparation is crucial to obtain sharp, well-resolved NMR signals. The choice of solvent is critical; it must dissolve the analyte without containing interfering signals in the regions of interest.

- Procedure:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for triazoles due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal, which can help identify N-H protons.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup and Data Acquisition:

- Rationale: Optimization of acquisition parameters ensures a good signal-to-noise ratio and accurate data.

- Procedure:

- Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is generally required compared to ¹H NMR.

}

Experimental workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| N-H (Triazole) | 13.0 - 15.0 | Broad Singlet | 1H | - |

| C-H (Triazole) | 8.5 - 9.0 | Singlet | 1H | - |

| H-2' (Phenyl) | 7.8 - 8.0 | Singlet (or narrow triplet) | 1H | ~2 Hz |

| H-6' (Phenyl) | 7.7 - 7.9 | Doublet of triplets | 1H | J(H-F) ~ 8-10, J(H-H) ~ 8 |

| H-5' (Phenyl) | 7.5 - 7.7 | Quartet (triplet of doublets) | 1H | ~8 Hz |

| H-4' (Phenyl) | 7.2 - 7.4 | Triplet of doublets | 1H | J(H-F) ~ 8-10, J(H-H) ~ 8 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Interpretation of ¹H NMR Spectrum:

-

The N-H proton of the triazole ring is expected to be significantly deshielded and appear as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to hydrogen bonding and the acidic nature of this proton.

-

The C-H proton of the triazole ring will appear as a sharp singlet in the aromatic region, typically between 8.5 and 9.0 ppm.

-

The protons of the 3-fluorophenyl ring will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

The proton at the 2'-position will likely appear as a narrow triplet or singlet due to smaller coupling constants.

-

The protons at the 4', 5', and 6'-positions will show characteristic doublet and triplet multiplicities further split by the fluorine atom. The magnitude of the H-F coupling constant depends on the number of bonds separating the proton and the fluorine atom.

-

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts for this compound are presented below.

| Carbon | Predicted Chemical Shift (ppm) | Coupling to Fluorine |

| C-3 (Triazole) | 160 - 165 | No |

| C-5 (Triazole) | 145 - 150 | No |

| C-1' (Phenyl) | 130 - 135 | Yes (small J) |

| C-2' (Phenyl) | 115 - 120 | Yes (large J) |

| C-3' (Phenyl) | 161 - 164 (d, ¹JCF ≈ 245 Hz) | Yes (very large J) |

| C-4' (Phenyl) | 118 - 123 | Yes (large J) |

| C-5' (Phenyl) | 130 - 135 | Yes (small J) |

| C-6' (Phenyl) | 125 - 130 | Yes (small J) |

Interpretation of ¹³C NMR Spectrum:

-

The two carbon atoms of the triazole ring will appear in the downfield region, typically above 145 ppm.

-

The carbon atoms of the 3-fluorophenyl ring will show characteristic chemical shifts and, importantly, will be split into doublets due to coupling with the ¹⁹F nucleus.

-

The carbon atom directly bonded to the fluorine atom (C-3') will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz and will appear as a doublet.

-

The other carbon atoms in the phenyl ring will also show smaller C-F coupling constants over two, three, and four bonds.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Rationale: The choice of sampling technique depends on the physical state of the compound. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Procedure (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

}

Workflow for IR data acquisition using the ATR method.

IR Spectral Data (Predicted)

The following table lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2900 - 2700 | N-H stretch (broad, H-bonded) | Medium-Broad |

| 1600 - 1580 | C=N stretch (triazole) | Strong |

| 1500 - 1400 | Aromatic C=C stretch | Strong |

| 1250 - 1100 | C-F stretch | Strong |

| 800 - 600 | Aromatic C-H bend (out-of-plane) | Strong |

Interpretation of IR Spectrum:

-

A broad absorption band in the region of 2900-2700 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring, which is often involved in intermolecular hydrogen bonding.

-

Strong absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ are indicative of the C=N and C=C stretching vibrations of the triazole and phenyl rings, respectively.

-

A prominent and strong band in the 1250-1100 cm⁻¹ region is a key indicator of the C-F stretching vibration.

-

The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

-

Procedure (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the accurate mass and elemental composition.

-

Mass Spectral Data (Predicted)

-

Molecular Formula: C₈H₆FN₃

-

Molecular Weight: 163.15 g/mol

-

Expected m/z in ESI-MS (Positive Mode): The most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 164.06.

-

High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement of the [M+H]⁺ ion would be expected to be very close to the calculated value of 164.0618, which can be used to confirm the elemental composition.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragments could arise from the loss of small neutral molecules such as N₂ or HCN from the triazole ring.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted spectral features and standardized experimental protocols, serves as a valuable resource for researchers working with this compound and its analogs. Adherence to rigorous experimental technique and a thorough understanding of spectroscopic principles are essential for the successful characterization of novel chemical entities in the field of drug discovery and development.

References

- General Principles of NMR Spectroscopy: For foundational knowledge on NMR, refer to standard organic chemistry textbooks or specialized spectroscopy resources such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

- Infrared Spectroscopy of Functional Groups: Textbooks on analytical chemistry and spectroscopy provide detailed charts and explanations of characteristic IR absorption frequencies.

- Mass Spectrometry in Drug Discovery: Authoritative sources on mass spectrometry, such as journals from the American Chemical Society or the Royal Society of Chemistry, offer insights into modern ionization techniques and their applic

-

Spectroscopic Data of 1,2,4-Triazole Derivatives: Published research articles in journals like the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters often contain detailed experimental sections with spectroscopic data for newly synthesized compounds, which can be used for comparative analysis.[1][2]

-

Synthesis and Characterization of Fluorinated Heterocycles: Literature on the synthesis of related fluorophenyl-triazole compounds can provide valuable context and comparative data.[3]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

The Ascendant Role of Fluorinated 1,2,4-Triazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Abstract

The strategic incorporation of fluorine into the 1,2,4-triazole scaffold has emerged as a powerful paradigm in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these compounds, with a primary focus on their anticancer, antifungal, and antibacterial properties. We will dissect the underlying mechanisms of action, analyze structure-activity relationships, and present detailed, field-proven experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated 1,2,4-triazoles in the pursuit of novel therapeutic agents.

Introduction: The Synergy of Fluorine and the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological effects.[2][4][5] The introduction of fluorine, the most electronegative element, into these molecules can dramatically enhance their therapeutic potential.[4] Fluorination can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.[4] This strategic combination has led to the development of numerous successful drugs and promising clinical candidates.

Anticancer Activity: Targeting the Proliferative Machinery

Fluorinated 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[4][6][7] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes or the disruption of essential cellular processes.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One of the key mechanisms underlying the anticancer activity of some fluorinated 1,2,4-triazoles is the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, essential building blocks for DNA replication. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The presence of a trifluoromethyl group, for instance, has been shown to be a key contributor to potent DHFR inhibition.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns.[8] Studies have shown that the position and nature of the fluoro-containing group on the aromatic rings attached to the triazole core play a major role in their cytotoxic activity.[4] For example, derivatives with a trifluoromethyl group at the para position of a phenyl ring have shown significant activity against breast cancer cell lines.[4]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of fluorinated 1,2,4-triazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazopyridine-linked 1,2,3-triazoles | A549 (Lung), DU-145 (Prostate), HCT-116 (Colon), MDA-MB-231 (Breast) | 0.51–47.94 | [4] |

| Urea hybrids of 1,2,3-triazoles | MGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal) | 0.76–20.84 | [4] |

| Fluorinated 1,2,4-triazole analogs | MDA-MB-231 (Breast) | 28 | [4] |

| Fluorinated 1,2,3-triazole derivatives | MCF-7 (Breast), HeLa (Cervical) | 11.18–33.15 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of novel compounds.[9]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the fluorinated 1,2,4-triazole derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO).[9]

-

Incubation: Incubate the treated plates for a predetermined period, typically 48 or 72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antifungal Activity: Disrupting Fungal Cell Integrity

Fluorinated 1,2,4-triazole derivatives, particularly the azole class of antifungals, are cornerstones in the treatment of fungal infections.[10][11] Their efficacy stems from their ability to selectively target fungal-specific metabolic pathways.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including many fluorinated 1,2,4-triazoles, is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, these compounds disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of these derivatives is influenced by the nature of the substituents on the triazole ring. For instance, the presence of electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) at specific positions on an attached benzotriazine moiety has been shown to enhance antifungal activity.[10] Halogen substitutions, such as with chlorine and fluorine, also contribute to increased potency.[10]

Quantitative Antifungal Data

The in vitro antifungal activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[13]

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Thiazolo[4,5-d]pyrimidine hybrids with 1,2,4-triazole | Candida albicans, Cryptococcus neoformans | 0.06–2 (Excellent) | [10] |

| 1,2,4-Triazole alcohol derivatives | Fluconazole-susceptible Candida isolates | 0.063–1 | [10] |

| Fluorinated 1,2,4-triazole derivative | Candida albicans, Aspergillus fumigatus | 16 | [4] |

| Monochloro, 2,4-dichloro, and 4-fluoro derivatives | Microsporum gypseum | Superior to Ketoconazole | [14] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[12][15][16]

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the fluorinated 1,2,4-triazole derivative in a 96-well microtiter plate containing the broth medium.[16]

-

Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.[13]

Caption: Workflow for antibacterial susceptibility testing via broth microdilution.

Other Potential Biological Activities

Beyond their well-established anticancer, antifungal, and antibacterial properties, fluorinated 1,2,4-triazole derivatives are being explored for a range of other therapeutic applications. These include their potential as antiviral, anti-inflammatory, analgesic, and enzyme inhibitory agents. [4][17]For instance, certain derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in the management of diabetes. [4][18]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the 1,2,4-triazole scaffold represents a highly successful and ongoing strategy in the quest for novel therapeutic agents. The resulting derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, mycology, and bacteriology. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The continued exploration of this chemical space holds great promise for addressing some of the most pressing challenges in human health.

References

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022-08-09). PubMed Central.

- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret

- Antifungal Susceptibility. MI - Microbiology.

- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.

- Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.

- Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches. (2024-09-06). PubMed Central.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. (2023-08-31). DergiPark.

- Bioactive fluorinated 1,2,4-triazole-based compounds.

- 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.

- Antibacterial activity study of 1,2,4-triazole deriv

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.

- Biological features of new 1,2,4-triazole derivatives (a liter

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Anticancer properties of 1,2,4-triazole derivatives (liter

- Anticancer Properties of 1,2,4-Triazoles. ISRES.

- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

Sources

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemmethod.com [chemmethod.com]

- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. isres.org [isres.org]

- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

Review of 1,2,4-triazole derivatives in medicinal chemistry.

An In-depth Technical Guide to 1,2,4-Triazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of the 1,2,4-triazole scaffold, a cornerstone of modern medicinal chemistry. We will delve into the fundamental physicochemical properties that render this heterocycle a "privileged structure," explore core synthetic methodologies, dissect its diverse mechanisms of action across various therapeutic areas, and present key structure-activity relationship (SAR) data. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this versatile molecular framework.

The 1,2,4-Triazole Scaffold: A Privileged Structure

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[1] This scaffold is considered a "privileged structure" in drug discovery due to a unique combination of properties that make it highly effective in bioactive compounds.[1][2] Its metabolic stability, favorable pharmacokinetic profile, and capacity for diverse, high-affinity molecular interactions with biological receptors are key to its success.[1][3] The triazole nucleus is polar, which can enhance the solubility of a drug candidate, and it can act as both a hydrogen bond donor and acceptor, facilitating strong binding to enzyme active sites.[3][4] Furthermore, the 1,2,4-triazole ring is an isostere of amides, esters, and carboxylic acids, allowing it to mimic these functional groups while being resistant to cleavage.[3][5] This inherent stability and versatile binding capability are why numerous clinically significant drugs, such as the antifungal agent Fluconazole, the anticancer drug Letrozole, and the antiviral Ribavirin, feature this core structure.[1][6][7]

Core Synthetic Methodologies

The construction of the 1,2,4-triazole ring is a well-established field, with several robust synthetic pathways available. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile method involves the cyclization of intermediates derived from hydrazides, such as thiosemicarbazides or amidrazones.[1][8][9]

General Protocol: Synthesis via Thiosemicarbazide Cyclization

This method is foundational for creating a variety of substituted 1,2,4-triazoles, particularly those bearing a thiol group (which can be further functionalized). The causality behind this workflow lies in the sequential formation of a reactive thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization, which is an energetically favorable ring-closing reaction.

Step-by-Step Methodology:

-

Formation of Hydrazide: React a carboxylic acid ester with hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent (e.g., ethanol) under reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the acid hydrazide.

-

Formation of Thiosemicarbazide: The acid hydrazide is dissolved in ethanol, and an appropriate isothiocyanate (R-N=C=S) is added. The mixture is refluxed for 8-12 hours. The resulting thiosemicarbazide often precipitates upon cooling and can be collected by filtration.

-

Cyclization to 1,2,4-Triazole: The purified thiosemicarbazide is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH). The mixture is refluxed for 6-10 hours. This step induces an intramolecular cyclization with the elimination of water.

-

Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl) to a pH of ~5-6. The precipitated solid, the 1,2,4-triazole derivative, is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to achieve high purity.

This self-validating protocol includes TLC monitoring at each stage to ensure the completion of reactions before proceeding, and a final recrystallization step to guarantee the purity of the final compound.

Caption: General workflow for 1,2,4-triazole synthesis.

Mechanisms of Action: A Tale of Diverse Targets

The therapeutic versatility of 1,2,4-triazole derivatives stems from their ability to interact with a wide range of biological targets.[5] Their mechanism of action is highly dependent on the specific substituents attached to the core ring system.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-documented mechanism for 1,2,4-triazole antifungals like fluconazole and itraconazole is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][10]

-

Causality: This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][10] Without ergosterol, the fungal membrane loses its integrity and fluidity, leading to cell death. The triazole ring is perfectly poised for this inhibition because its N4 nitrogen atom coordinates directly with the heme iron atom at the active site of the CYP51 enzyme.[5] This strong interaction blocks the natural substrate (lanosterol) from binding, thereby halting the entire ergosterol synthesis pathway.[10] The accumulation of toxic methylated sterol precursors further disrupts the cell membrane's structure and function.[5]

Caption: Experimental workflow for an MTT cytotoxicity assay.

Future Outlook and Emerging Applications

The 1,2,4-triazole scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing novel derivatives with enhanced selectivity and reduced side effects. Key future directions include:

-

Hybrid Molecules: Synthesizing hybrid compounds that fuse the 1,2,4-triazole core with other pharmacologically active heterocycles to create agents with dual or multiple mechanisms of action. [3][11]* Targeted Therapies: Designing derivatives that selectively target specific cancer-related proteins or pathogens to improve efficacy and minimize toxicity. [2]* Neurodegenerative Diseases: Expanding the exploration of 1,2,4-triazoles as therapeutic agents for complex conditions like Alzheimer's and Parkinson's disease. [12][13] The remarkable versatility and proven clinical success of 1,2,4-triazole derivatives ensure that this privileged scaffold will remain a high-priority focus in medicinal chemistry for years to come.

References

- Current time information in Sydney, AU. (n.d.). Google.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry, 20(16), 1441–1460.

- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry. (2025). BenchChem.

- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.

- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed.

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(23), 5154–5159.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). [Source not further specified].

- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). [Source not further specified].

- Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (n.d.). [Source not further specified].

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.).

- A Review on 1, 2, 4 - Triazoles. (n.d.).

- A Comprehensive review on 1, 2,4 Triazole. (2021). [Source not further specified].

- structure-activity relationship studies of 1,2,4-triazole carboxamides. (2025). BenchChem.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). [Source not further specified].

- Recent Developments Towards the Synthesis of Triazole Deriv

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). [Source not further specified].

- Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (n.d.).

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2025).

- mechanism of action of 1,2,4-triazole-based compounds. (2025). BenchChem.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.

- Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. (2025). BenchChem.

- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (n.d.). [Source not further specified].

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry.

- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). [Source not further specified].

- Development of 1,2,4-triazole derivatives as Nrf2 activators. (n.d.).

- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Bioorganic & Medicinal Chemistry Letters, 112, 129927.

- Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022). Chemistry & Biodiversity, 19(11), e202200679.

- Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES.

- Pharmaceuticals with 1,2,4-triazole scaffold in the molecule. (n.d.).

- Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2025).

- Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). [Source not further specified].

- Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2021). [Source not further specified].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 1,2,4-Triazole Scaffold - A "Privileged Structure" in Modern Drug Discovery

An In-depth Technical Guide to the Discovery, Synthesis, and Significance of Aryl-Substituted 1,2,4-Triazoles

A Foreword from the Senior Application Scientist: While the specific historical discovery narrative for 3-(3-fluorophenyl)-4H-1,2,4-triazole is not prominently documented in seminal literature, its existence and value are predicated on the rich history of its parent scaffold, the 1,2,4-triazole ring. This guide, therefore, addresses the topic by exploring the broader, well-documented discovery and development of the aryl-1,2,4-triazole class, using this compound as a representative model for its synthesis and structural principles. This approach provides a robust and technically accurate framework for understanding the compound's significance within the landscape of medicinal chemistry.

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, dipole character, and rigidity—have established it as a "privileged scaffold" in medicinal chemistry.[1] This core is not merely an inert linker but an active pharmacophore that interacts with biological receptors with high affinity.[1] The introduction of an aryl substituent, such as a 3-fluorophenyl group, at the 3-position creates a class of compounds with a vast and diverse pharmacological profile, ranging from antifungal and antibacterial agents to anticancer and antiviral therapies.[1][2] This guide will illuminate the historical context of the triazole core, detail the synthetic pathways to aryl-substituted derivatives like this compound, and explore the functional significance of this chemical class.